2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O3 and its molecular weight is 392.338. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The synthesis and evaluation of derivatives similar to the mentioned compound have shown potential anticancer activities. For instance, derivatives prepared through the reaction with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters have demonstrated selective cytotoxic effects against leukemia cell lines, indicating their potential in anticancer therapy (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial and Antifungal Applications
Another area of application involves the antimicrobial and antifungal activities of compounds structurally related to the one . Studies have synthesized new series of derivatives by condensation processes, revealing that these compounds exhibit in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This highlights their significance in the development of new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Synthesis and Structural Characterization
The synthesis of complex molecules incorporating the furan and triazole moieties, similar to the compound of interest, has been extensively studied. These efforts have led to the development of novel synthetic routes and methodologies, enhancing our understanding of chemical synthesis and structural characterization of such compounds. For example, research on the synthesis of furan-2-yl(phenyl)methanol derivatives and their rearrangement under certain conditions has expanded the toolkit for creating diverse heterocyclic compounds with potential therapeutic applications (Reddy et al., 2012).
Neuropharmacological Applications
Investigations into new derivatives with the furan and triazole components have also explored their neuropharmacological potential. Studies focusing on the synthesis and evaluation of isoxazoline derivatives as antidepressant and anti-anxiety agents showcase the broad spectrum of biological activities these molecules can exhibit, underlining their importance in the search for new therapeutic agents (Kumar, 2013).
Properties
IUPAC Name |
2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)12-4-1-2-5-13(12)22-15(26)10-24-17(27)25(11-7-8-11)16(23-24)14-6-3-9-28-14/h1-6,9,11H,7-8,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCSBDIUZAKHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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